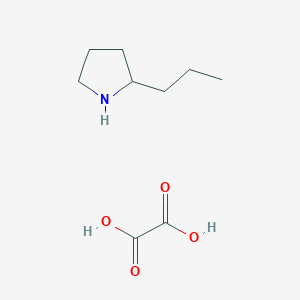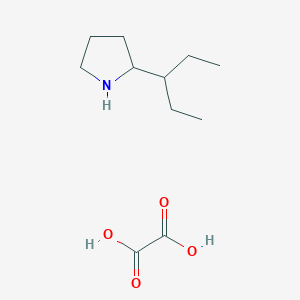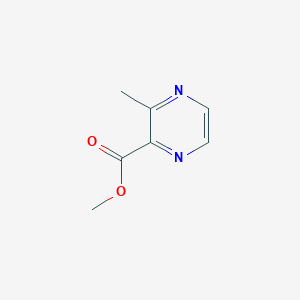
Methyl 3-methylpyrazine-2-carboxylate
Vue d'ensemble
Description
Methyl 3-methylpyrazine-2-carboxylate is an organic compound with the formula C7H8N2O2 . It is a pyrazine derivative that is widely used in the pharmaceutical and food industries. It is a pale-yellow to yellow-brown to brown solid .
Molecular Structure Analysis
The molecular structure of Methyl 3-methylpyrazine-2-carboxylate consists of a pyrazine ring with a methyl group and a carboxylate group attached . The InChI code for this compound is 1S/C7H8N2O2/c1-5-6 (7 (10)11-2)9-4-3-8-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 3-methylpyrazine-2-carboxylate has a molecular weight of 152.15 . It is stored in a dry place at 2-8°C . Unfortunately, specific information about its melting point, boiling point, and density was not found.Applications De Recherche Scientifique
1. Hydrothermal Syntheses and Luminescent Properties
- Methods of Application : The self-assembly of 5-methylpyrazine-2-carboxylate with silver nitrate generated two coordination polymers in the presence of Er 3+ or Mn 2+ via hydrothermal synthesis .
- Results or Outcomes : The complexes were characterized by IR, elemental analyses, and single-crystal X-ray diffraction. Complex 1 possesses a novel 1D looped-chain topology structure. Complex 2 shows an extended honeycomb-like 3D framework. The luminescent properties of complexes 1 and 2 were investigated .
2. Safety and Efficacy as Flavourings
- Summary of Application : Pyrazine derivatives, including Methyl 3-methylpyrazine-2-carboxylate, are evaluated for their safety and efficacy when used as flavourings for all animal species .
- Methods of Application : The safety and efficacy of these compounds are evaluated through absorption, distribution, metabolism, and excretion (ADME) studies, toxicological studies, and safety assessments for the target species, consumer, user, and the environment .
- Results or Outcomes : The results of these evaluations are not specified in the search results .
3. Synthesis of Hydrazones
- Summary of Application : The compound is used in the synthesis of hydrazones .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the search results .
- Results or Outcomes : The results or outcomes obtained are not specified in the search results .
4. Use in Luminescent Probes
- Summary of Application : Pyrazine derivatives, including Methyl 3-methylpyrazine-2-carboxylate, are used in the creation of luminescent probes .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the search results .
- Results or Outcomes : The results or outcomes obtained are not specified in the search results .
5. Use in Material Science
- Summary of Application : The compound is used in the creation of certain types of materials .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the search results .
- Results or Outcomes : The results or outcomes obtained are not specified in the search results .
6. Use in Biochemical Research
- Summary of Application : The compound is used in biochemical research, particularly in the creation of luminescent probes .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the search results .
- Results or Outcomes : The results or outcomes obtained are not specified in the search results .
Safety And Hazards
The safety information for Methyl 3-methylpyrazine-2-carboxylate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335, which refer to potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation .
Orientations Futures
While specific future directions for Methyl 3-methylpyrazine-2-carboxylate were not found, research in the field of pyrazine derivatives is ongoing. These compounds are being studied for their potential in treating various diseases, and their synthetic methods are being explored to design and synthesize new leads .
Propriétés
IUPAC Name |
methyl 3-methylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDOINDPGADJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522538 | |
| Record name | Methyl 3-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylpyrazine-2-carboxylate | |
CAS RN |
41110-29-6 | |
| Record name | Methyl 3-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

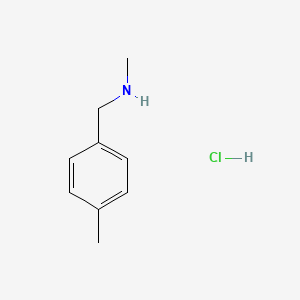
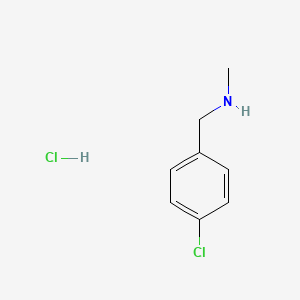
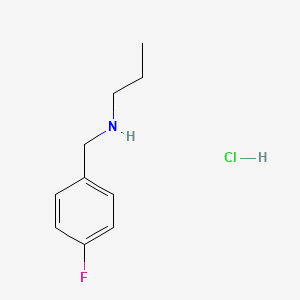
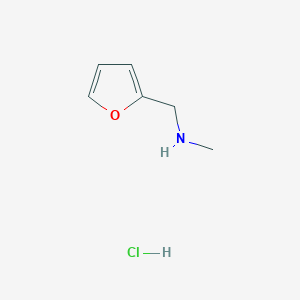
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
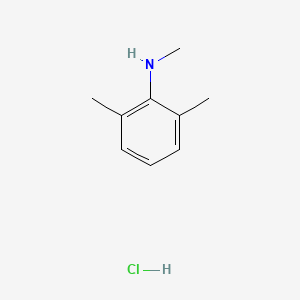
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
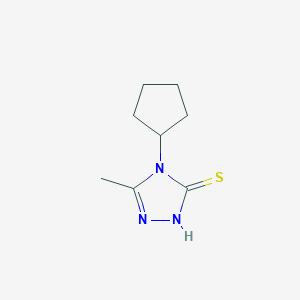
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)
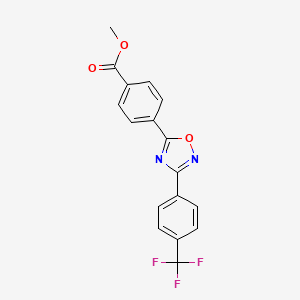
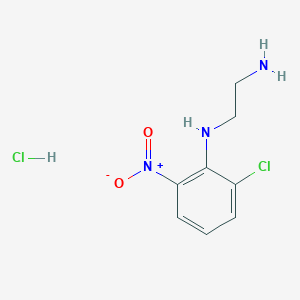
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)
